molecular formula C10H9ClN2O B2822779 (2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate CAS No. 1164115-67-6

(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate

Cat. No. B2822779
M. Wt: 208.65
InChI Key: BQQZODRIJDCCPY-NTUHNPAUSA-N
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Scientific Research Applications

Anticancer Properties

Research has demonstrated that pyrazole derivatives exhibit significant anticancer activity. For instance, novel thiadiazoles and thiazoles incorporating a pyrazole moiety have been synthesized and evaluated against breast carcinoma cell lines, showing promising concentration-dependent inhibitory effects (Gomha, Salah, & Abdelhamid, 2014). Another study on 1,3-oxazole clubbed pyridyl-pyrazolines revealed high potency against various cancer cell lines, underscoring the potential of pyrazole-containing compounds in cancer therapy (Katariya, Vennapu, & Shah, 2021).

Antimicrobial Applications

Pyrazole derivatives have also been identified as effective antimicrobial agents. The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines showed notable in vitro antibacterial and antifungal activities, which could contribute to overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition

Pyrazole derivatives are also explored for their potential in corrosion inhibition. A study on pyranopyrazole derivatives for mild steel in HCl solution demonstrated high inhibition efficiency, indicating their potential as corrosion inhibitors (Yadav, Gope, Kumari, & Yadav, 2016).

Structural Characterization and Material Science

Research into pyrazole derivatives extends into material science, where their structural characterization provides insights into their physicochemical properties and potential applications. For example, the synthesis and structural characterization of isostructural 4-aryl-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles offer valuable data for designing new materials and drugs (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Safety And Hazards

The safety and potential hazards associated with a compound are typically determined through toxicological studies. These can include in vitro tests, animal studies, and, in some cases, clinical trials8910.


Future Directions

The future directions for research on a specific compound will depend on the current state of knowledge about the compound. This could include further studies to fully understand its mechanism of action, development of methods to synthesize it more efficiently, or exploration of its potential applications111213.


properties

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-4,7H,5-6H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQZODRIJDCCPY-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](=CC2=CC=C(C=C2)Cl)N=C1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/[N+](=C\C2=CC=C(C=C2)Cl)/N=C1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate

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